molecular formula C12H15FN2OS B5843562 N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

Numéro de catalogue B5843562
Poids moléculaire: 254.33 g/mol
Clé InChI: MCTPESOXPZCUJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as Dabrafenib and belongs to the class of drugs called kinase inhibitors.

Mécanisme D'action

Dabrafenib binds to the ATP-binding site of the BRAF protein, blocking its activity and preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
Dabrafenib has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth, induction of cell death, and reduction in tumor size. The compound has also been shown to have a favorable safety profile and low toxicity, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using Dabrafenib in lab experiments is its high specificity for the BRAF protein, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of using Dabrafenib is the potential for drug resistance to develop over time, which may limit its long-term effectiveness.

Orientations Futures

There are several potential future directions for research on Dabrafenib, including:
1. Investigating the use of Dabrafenib in combination with other cancer drugs to enhance its therapeutic efficacy.
2. Developing new formulations of Dabrafenib that can improve its bioavailability and reduce the risk of drug resistance.
3. Studying the potential use of Dabrafenib in treating other types of cancers, such as colorectal cancer and thyroid cancer.
4. Investigating the mechanisms of drug resistance to Dabrafenib and developing strategies to overcome it.
Conclusion:
Dabrafenib is a promising compound with significant potential for cancer therapy. Its high specificity for the BRAF protein and favorable safety profile make it an attractive candidate for further research and development. With continued research, Dabrafenib may become an important tool in the fight against cancer.

Méthodes De Synthèse

Dabrafenib is synthesized through a multi-step process involving the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to form the intermediate product, which is further reacted with carbon disulfide to form the final product, Dabrafenib.

Applications De Recherche Scientifique

Dabrafenib has been extensively studied for its potential therapeutic applications in treating various types of cancers, including melanoma and non-small cell lung cancer. The compound works by inhibiting the activity of the BRAF protein, which plays a crucial role in the growth and proliferation of cancer cells.

Propriétés

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c1-12(2,3)10(16)15-11(17)14-9-7-5-4-6-8(9)13/h4-7H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTPESOXPZCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.